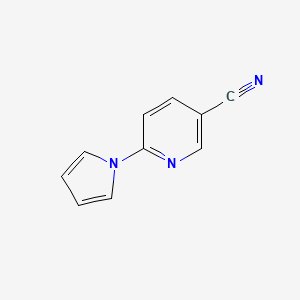
6-(1H-Pyrrol-1-yl)nicotinonitril
Übersicht
Beschreibung
6-(1H-pyrrol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.18 . It is commonly used in proteomics research .
Synthesis Analysis
The synthesis of 6-(1H-pyrrol-1-yl)nicotinonitrile and its analogues has been reported in the literature . For instance, a series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized using a 2-(1H-pyrrol-1-yl)pyridine ring as a link-bridge to retain the cis-orientations of A-ring and B-ring .Molecular Structure Analysis
The molecular structure of 6-(1H-pyrrol-1-yl)nicotinonitrile can be represented by the InChI code: 1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
6-(1H-Pyrrol-1-yl)nicotinonitril wurde bei der Synthese von Analoga für Crolibulin und Combretastatin A-4 eingesetzt, die für ihre antiproliferative Aktivität gegen Krebszelllinien bekannt sind . Diese Analoga haben sich als vielversprechend bei der Hemmung der Mikrotubuli-Assembly erwiesen, einem entscheidenden Prozess in der Zellteilung, was sie zu potenziellen Kandidaten für Krebsmedikamente macht.
Biochemie
In der Biochemie dient diese Verbindung als Baustein für die Herstellung von Molekülen, die mit biologischen Systemen interagieren können. Ihre Rolle bei der Hemmung von Enzymen wie DHFR (Dihydrofolat-Reduktase) ist bedeutsam für das Verständnis und die potenzielle Kontrolle von Stoffwechselwegen in Zellen .
Pharmakologie
Pharmakologisch wurden Derivate von this compound auf ihr therapeutisches Potenzial untersucht. Der Fokus lag auf ihrer Fähigkeit, das Wachstum von Tumorzellen zu stören, was einen Weg zur Entwicklung neuer onkologischer Behandlungen eröffnet .
Materialwissenschaft
Die molekulare Struktur dieser Verbindung ermöglicht ihre Einarbeitung in verschiedene Materialien, wodurch deren Eigenschaften für bestimmte Anwendungen möglicherweise verändert werden. Obwohl direkte Anwendungen in der Materialwissenschaft nicht umfassend dokumentiert sind, könnten ihre chemischen Eigenschaften die Entwicklung neuartiger Materialien beeinflussen .
Umweltwissenschaften
Analytische Methoden
In der analytischen Chemie könnte this compound als Standard oder Reagenz in chromatografischen Methoden oder der Spektroskopie verwendet werden, um die Detektion und Quantifizierung komplexer biologischer Proben zu unterstützen .
Industrielle Prozesse
Obwohl spezifische industrielle Anwendungen nicht leicht zu finden sind, könnte die Rolle der Verbindung in der Forschung zu ihrer Verwendung in industriellen Syntheseprozessen führen, insbesondere in der pharmazeutischen Industrie, wo Zwischenprodukte wie diese wertvoll sind .
Chemische Synthese
Die Verbindung ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann verwendet werden, um komplexe Moleküle mit potenziellen Anwendungen von der Medizin bis zur Materialwissenschaft herzustellen .
Wirkmechanismus
Target of Action
It is known that the compound has been used in the synthesis of analogues of crolibulin and combretastatin a-4 , which are known to target tubulin .
Mode of Action
Its analogues have been shown to inhibit microtubule assembly, similar to crolibulin and combretastatin a-4 . This suggests that 6-(1H-pyrrol-1-yl)nicotinonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in inhibiting microtubule assembly, it may affect pathways related to cell division and growth .
Result of Action
Its analogues have shown antiproliferative activity against human cancer cell lines , suggesting that 6-(1H-pyrrol-1-yl)nicotinonitrile may have similar effects.
Biochemische Analyse
Biochemical Properties
6-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can modulate biochemical pathways and cellular processes.
Cellular Effects
The effects of 6-(1H-pyrrol-1-yl)nicotinonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antiproliferative activity in HL60 cells, indicating its potential as an anticancer agent . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, 6-(1H-pyrrol-1-yl)nicotinonitrile exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to inhibit enzymes like dihydrofolate reductase and tyrosine kinase is particularly noteworthy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1H-pyrrol-1-yl)nicotinonitrile change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of 6-(1H-pyrrol-1-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
6-(1H-pyrrol-1-yl)nicotinonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting key enzymes can lead to alterations in metabolic pathways, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 6-(1H-pyrrol-1-yl)nicotinonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 6-(1H-pyrrol-1-yl)nicotinonitrile is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity .
Eigenschaften
IUPAC Name |
6-pyrrol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOMMSCUREDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383954 | |
| Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218157-81-4 | |
| Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


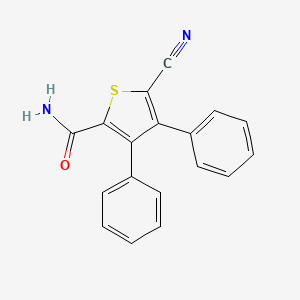



![3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1620636.png)
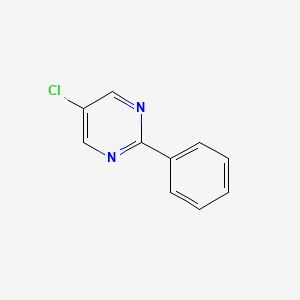
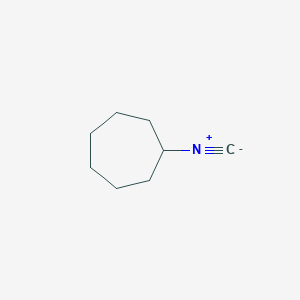
![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)

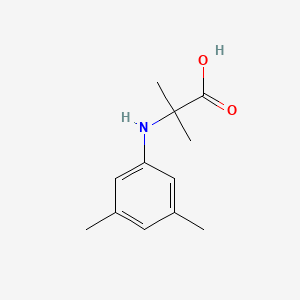


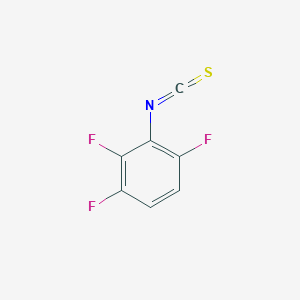
![2-(4-Bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620651.png)
